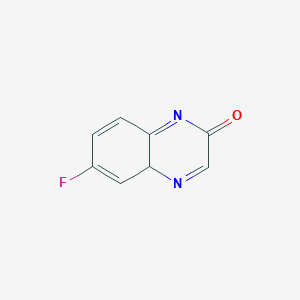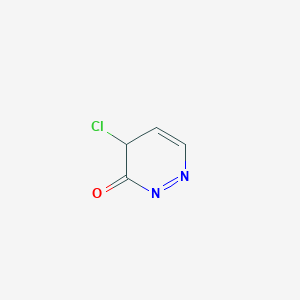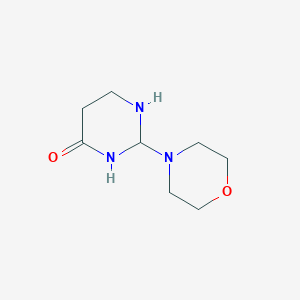![molecular formula C14H11F5N6 B12361809 2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSM-421 is a small molecule drug that acts as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum, making DSM-421 a promising candidate for the treatment of malaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DSM-421 involves the preparation of pyrimidone derivativesThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of DSM-421 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
DSM-421 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
DSM-421 has several scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Mecanismo De Acción
DSM-421 exerts its effects by inhibiting Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is essential for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum. By inhibiting this enzyme, DSM-421 disrupts the production of pyrimidines, which are necessary for DNA and RNA synthesis, ultimately leading to the death of the parasite .
Comparación Con Compuestos Similares
Similar Compounds
DSM-265: Another dihydroorotate dehydrogenase inhibitor with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug that targets a different pathway.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase
Uniqueness of DSM-421
DSM-421 is unique due to its high selectivity for Plasmodium falciparum dihydroorotate dehydrogenase over the human enzyme. This selectivity reduces the potential for side effects and increases its efficacy as an antimalarial agent .
Propiedades
Fórmula molecular |
C14H11F5N6 |
|---|---|
Peso molecular |
358.27 g/mol |
Nombre IUPAC |
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3 |
Clave InChI |
HDLFZCDEGAWEFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


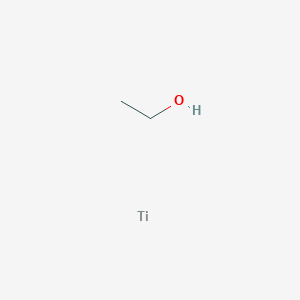
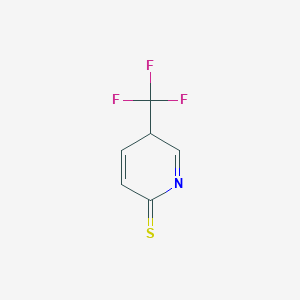


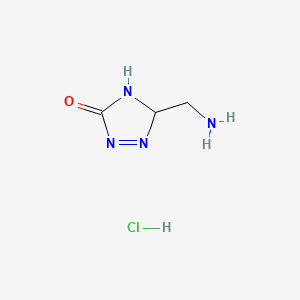
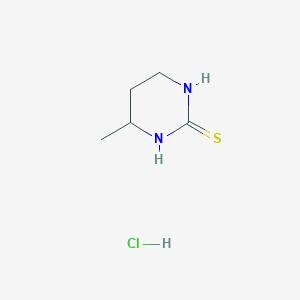
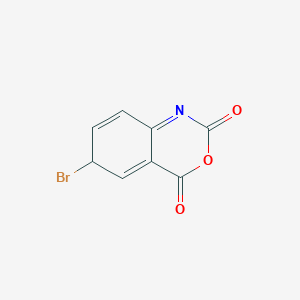

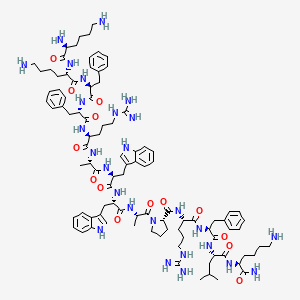
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

